![molecular formula C21H21N3O4S2 B2363959 (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887202-46-2](/img/structure/B2363959.png)
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C21H21N3O4S2 and its molecular weight is 443.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties : A study synthesized derivatives of benzamide, including compounds structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, demonstrating anticancer activities. One compound showed significant proapoptotic activity against melanoma cell lines and inhibited human carbonic anhydrase isoforms, suggesting potential therapeutic use in cancer treatment (Yılmaz et al., 2015).
Stearoyl-CoA Desaturase-1 Inhibition : Research involving similar benzamide derivatives focused on inhibiting stearoyl-CoA desaturase-1, a key enzyme in lipid metabolism. This could have implications for treating metabolic disorders or as a target in cancer therapy (Uto et al., 2009).
Antifungal Agents : Another study synthesized benzamide derivatives as potential antifungal agents. These compounds, structurally related to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, were evaluated for their efficacy against various fungal species (Narayana et al., 2004).
Antimicrobial Evaluation : Benzamide derivatives have been synthesized and assessed for antimicrobial activities. These compounds, sharing a structural core with the molecule , displayed significant activity against various bacterial and fungal species (Chawla, 2016).
Antitumor Effects : A compound structurally similar to (Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide showed potential antitumor effects and other bioactivities, suggesting its utility in cancer research (Bin, 2015).
Cancer Cell Line Inhibition : Research on benzamides structurally related to the molecule of interest involved designing and testing compounds against various cancer cell lines. Some derivatives demonstrated higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Fluorescence Properties and Anticancer Activity : Studies on Co(II) complexes of benzamide derivatives, similar in structure to the molecule , revealed fluorescence properties and potential anticancer activities (Vellaiswamy & Ramaswamy, 2017).
Chemosensors for Cyanide Anions : Benzothiazole derivatives, related to the molecule , were investigated as chemosensors for cyanide anions, indicating potential application in environmental monitoring or analytical chemistry (Wang et al., 2015).
Safety And Hazards
The safety and hazards of a compound depend on its specific structure and properties. Therefore, without specific studies on the compound , it’s difficult to provide accurate information. However, like all chemicals, it should be handled with appropriate safety measures to prevent any potential harm.
Orientations Futures
The future directions in the research of such compounds generally involve further exploration of their biological activities and potential therapeutic applications. This includes conducting in vitro and in vivo studies to evaluate their efficacy and safety, as well as optimizing their structures for better activity and lower toxicity.
Propriétés
IUPAC Name |
4-butoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-5-13-28-16-8-6-15(7-9-16)20(25)23-21-24(12-4-2)18-11-10-17(30(22,26)27)14-19(18)29-21/h2,6-11,14H,3,5,12-13H2,1H3,(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMFOSVYGJVXKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-butoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetamide](/img/structure/B2363877.png)
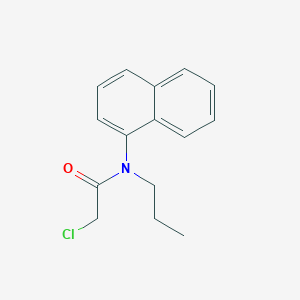
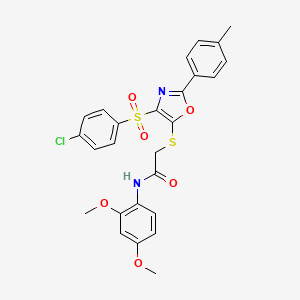
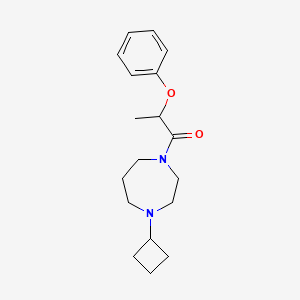
![(E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile](/img/structure/B2363881.png)
![N-[(4-chlorophenyl)(cyano)methyl]-2-(3-hydroxyphenyl)acetamide](/img/structure/B2363884.png)
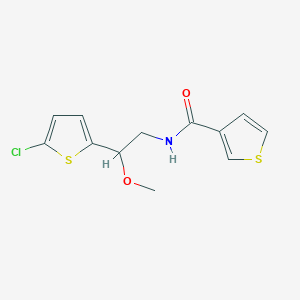
![6-Chloro-2-ethyl-1H-benzo[d]imidazole](/img/structure/B2363887.png)
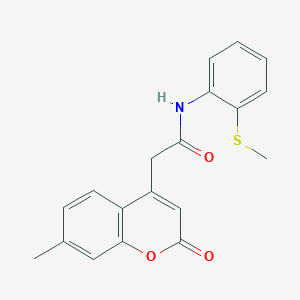
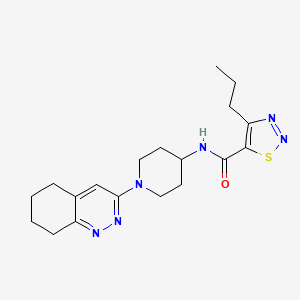
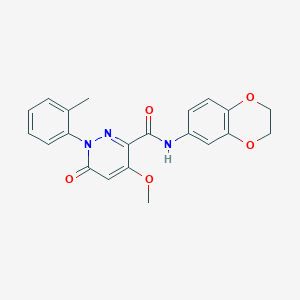
![2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2363892.png)
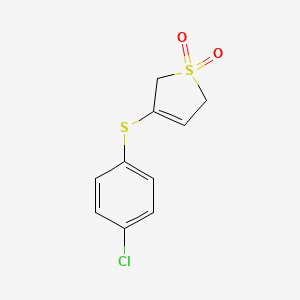
![4-methoxy-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2363898.png)